![molecular formula C25H26N4O3S B2900158 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1223832-94-7](/img/structure/B2900158.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown potential in anticancer therapy , particularly due to its ability to inhibit mitochondrial function under glucose starvation conditions . This is significant because cancer cells often experience glucose starvation and rely on mitochondria for survival. Therefore, targeting these pathways can be an effective strategy in oncology.
Synthetic Cathinones Analogue
The structural motif of benzodioxol is also found in synthetic cathinones, which are stimulants . While the direct application of this compound as a synthetic cathinone has not been reported, its structural similarity suggests potential research applications in understanding the pharmacological effects of cathinones.
Kinase Inhibition
Derivatives of amuvatinib, which share a similar benzodioxol moiety, have been used to inhibit kinases . Kinase inhibition is a crucial mechanism in targeted cancer therapies, as it can disrupt signaling pathways that promote tumor growth and survival.
Metabolic Studies
Given its impact on mitochondrial membrane potential, this compound could be used in metabolic studies to understand how cells adapt to low glucose conditions . This can provide insights into metabolic reprogramming in cancer cells.
Structure-Activity Relationship (SAR) Studies
The compound’s efficacy against glucose-starved tumor cells makes it a valuable candidate for SAR studies . Researchers can modify its structure to enhance its anticancer properties and understand the relationship between its structure and biological activity.
Antitubulin Agent Template
Indole-based antitubulin agents, which have a similar benzodioxol structure, have been studied for their anticancer properties . This compound could serve as a template for designing new antitubulin agents with improved efficacy.
Selectivity Studies
Research has indicated that compounds with the benzodioxol moiety exhibit good selectivity between cancer cells and normal cells . This compound could be used to further explore this selectivity, which is crucial for minimizing side effects in cancer therapy.
Drug Design and Optimization
The compound’s structure and activity profile make it an interesting candidate for drug design and optimization studies . By tweaking its molecular structure, researchers can aim to develop more potent and selective anticancer drugs.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-17-2-5-20(6-3-17)33-24-9-8-23(27-28-24)29-12-10-19(11-13-29)25(30)26-15-18-4-7-21-22(14-18)32-16-31-21/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBCJXBFIYGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

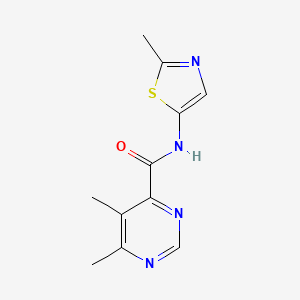
![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)
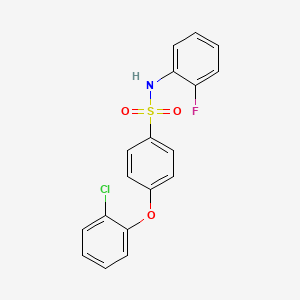
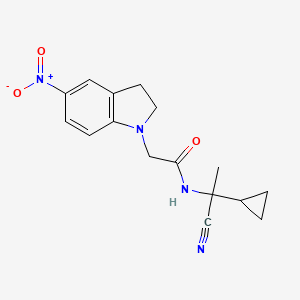
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2900085.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

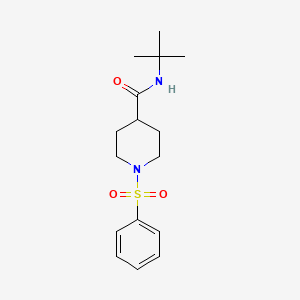
![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea](/img/structure/B2900089.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime](/img/structure/B2900090.png)

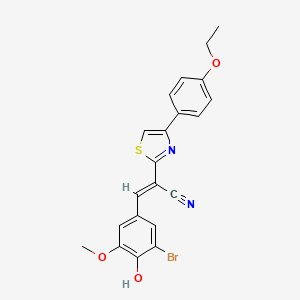
![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)
![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)